Thalassospiramide B
Description
Properties
Molecular Formula |
C56H83N7O13 |
|---|---|
Molecular Weight |
1062.3 g/mol |
IUPAC Name |
(Z)-N-[(2S,3S)-5-[[(2S)-1-[[(2S,3S)-1,3-dihydroxy-5-[[(2S)-1-[[(3S,6S,9E,11R)-3-[(4-hydroxyphenyl)methyl]-4-methyl-2,5,8-trioxo-6-propan-2-yl-1-oxa-4,7-diazacyclododec-9-en-11-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]dec-3-enamide |
InChI |
InChI=1S/C56H83N7O13/c1-9-10-11-12-13-14-18-21-46(68)58-41(28-37-19-16-15-17-20-37)44(66)30-48(70)62-51(35(4)5)54(73)59-42(32-64)45(67)31-49(71)61-50(34(2)3)53(72)57-39-24-27-47(69)60-52(36(6)7)55(74)63(8)43(56(75)76-33-39)29-38-22-25-40(65)26-23-38/h14-20,22-27,34-36,39,41-45,50-52,64-67H,9-13,21,28-33H2,1-8H3,(H,57,72)(H,58,68)(H,59,73)(H,60,69)(H,61,71)(H,62,70)/b18-14-,27-24+/t39-,41+,42+,43+,44+,45+,50+,51+,52+/m1/s1 |
InChI Key |
CRQZWNMPCIFJKX-AMXJBSLBSA-N |
Isomeric SMILES |
CCCCCC/C=C\CC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)[C@H](CC(=O)N[C@@H](C(C)C)C(=O)N[C@H]\2COC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)/C=C2)C(C)C)C)CC3=CC=C(C=C3)O)O)O |
Canonical SMILES |
CCCCCCC=CCC(=O)NC(CC1=CC=CC=C1)C(CC(=O)NC(C(C)C)C(=O)NC(CO)C(CC(=O)NC(C(C)C)C(=O)NC2COC(=O)C(N(C(=O)C(NC(=O)C=C2)C(C)C)C)CC3=CC=C(C=C3)O)O)O |
Synonyms |
thalassospiramide B |
Origin of Product |
United States |
Natural Occurrence and Producer Organisms
Primary Isolation Sources: Thalassospira Species
The initial discovery and isolation of thalassospiramide B, alongside thalassospiramide A, were reported in 2007. acs.orgnih.gov These compounds were obtained from a strain of marine Alpha-Proteobacteria identified as Thalassospira sp. CNJ-328. acs.orgescholarship.orgacs.orgnih.gov This finding marked the first time secondary metabolites were reported from Thalassospira species. acs.org
Extended Distribution Across Marine Alpha-Proteobacteria (e.g., Tistrella, Oceanibaculum)
Subsequent research expanded the known producers of thalassospiramides beyond the Thalassospira genus. In 2013, the production of thalassospiramides was also discovered in another genus of Alpha-Proteobacteria, Tistrella. mdpi.comresearchgate.net Further investigations into the bacterial family Rhodospirillaceae, which includes both Thalassospira and Tistrella, led to the identification of a third producing bacterial genus, Oceanibaculum. mdpi.comresearchgate.net This indicates a broader distribution of the genetic machinery for thalassospiramide biosynthesis within marine Alpha-Proteobacteria.
Several Tistrella and Thalassospira isolates have been found to produce an extended family of thalassospiramide analogues, highlighting the diversity of these compounds across different strains and genera. acs.orgnih.gov For instance, Tistrella mobilis and Tistrella bauzanensis have been identified as producers, alongside various Thalassospira species including the original Thalassospira sp. CNJ-328 and Thalassospira sp. TrichSKD10. nih.gov
Cultivation Strategies for Research-Scale Production
To obtain thalassospiramides for research purposes, specific cultivation strategies are employed for the producing bacteria. For the isolation of thalassospiramides, Tistrella mobilis and Tistrella bauzanensis have been grown in GYP media (glucose, yeast extract, peptone) supplemented with FeCl₃ at a pH of 7.4 and incubated at 28 °C for 4 days. nih.gov Large-scale cultures, such as 20 x 1 L cultures in Fernbach flasks, have been used for each species. nih.gov
Similarly, Thalassospira sp. TrichSKD10 and Thalassospira sp. CNJ-328 have been cultivated in a seawater-based GYP media at 28 °C for 2 days, utilizing 40 x 1 L cultures for isolation purposes. nih.gov The same extraction and crude purification methods are generally applied across these different strains. nih.gov
Research into the biosynthesis of thalassospiramides has revealed that these compounds are produced by hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly lines encoded by specific gene clusters in the producing microbes. acs.orgnih.gov Genomic analysis of thalassospiramide-producing bacteria has shown related, genus-specific biosynthetic loci. acs.orgnih.gov For example, the ttc and ttt gene clusters are found in Thalassospira, while ttm and ttb are present in Tistrella. nih.gov These gene clusters exhibit distinct architectures, ranging in domain and module "completeness". nih.govescholarship.org Heterologous expression of these gene clusters in a host like P. putida has been used to reconstitute thalassospiramide biosynthesis, aiding in the understanding of their production mechanisms. nih.govescholarship.org
Biosynthetic Pathways and Genetic Foundations
Identification of Nonribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) Hybrid Assembly Lines
Genomic analysis of thalassospiramide-producing bacteria has revealed the presence of hybrid NRPS/PKS gene clusters responsible for the assembly of these molecules. nih.govacs.orgexlibrisgroup.commdpi.com These clusters encode large multi-domain enzymes that iteratively select, activate, and condense building blocks. nih.govresearchgate.netpnas.org
Genomic Sequencing and Gene Cluster (e.g., ttc, ttm) Characterization
Genomic sequencing of Thalassospira sp. CNJ-328 and other related strains, including Tistrella mobilis and Tistrella bauzanensis, has led to the identification and characterization of the thalassospiramide biosynthetic gene clusters. nih.govnih.govmdpi.com The gene cluster in Thalassospira sp. CNJ-328 is referred to as ttc, while homologous clusters in Tistrella species are denoted as ttm and ttb. nih.gov Comparative genomics has shown that the ttc and ttt clusters from Thalassospira are syntenic but differ subtly from the ttm and ttb clusters found in Tistrella. nih.gov These genetic differences correlate with the variations observed in the thalassospiramide structures produced by each genus. nih.gov Notably, the Thalassospira cluster (ttc) contains an additional PKS module (module 1b) that is believed to be involved in the assembly of the statine-like amino acids found at the N-terminus of thalassospiramide B-like molecules. nih.gov The sequences of these gene clusters are available in public databases under accession numbers such as KC181865 (for T. bauzanensis and Thalassospira sp. CNJ-328) and CP003237 (for T. mobilis plasmid 1). nih.gov
Domain Architecture and Modular Organization of Biosynthetic Enzymes
The thalassospiramide synthetases are large multi-modular enzymes with a characteristic domain architecture typical of hybrid NRPS/PKS systems. nih.govresearchgate.net Core domains include condensation (C) or ketosynthase (KS) domains for chain elongation, adenylation (A) or acyltransferase (AT) domains for substrate selection and activation, and thiolation (T) or acyl carrier protein (ACP) domains that tether the growing product chain via thioester linkages. nih.govnih.govresearchgate.netpnas.org The Thalassospira thalassospiramide megasynthase possesses seven modules, consistent with the assembly of the larger thalassospiramide groups, while the Tistrella synthetase has six modules. nih.gov The linear arrangement of these modules generally dictates the sequence of monomer incorporation in typical assembly line biosynthesis. nih.govmdpi.com However, the thalassospiramide system exhibits deviations from this co-linearity. nih.govresearchgate.net For instance, some NRPS modules in the ttm cluster lack A domains. nih.gov The PKS portion of the system is characterized as a trans-AT system, where the AT domain is not intrinsically part of every module but is provided in trans. nih.gov
Molecular Mechanisms Driving Structural Diversity
The significant structural diversity within the thalassospiramide family is a consequence of several non-canonical enzymatic mechanisms employed by the hybrid NRPS/PKS assembly line. nih.govacs.orgexlibrisgroup.commdpi.com
Multi-Modular Iteration in Peptide Synthesis
Unlike the typical linear progression of modules in NRPS/PKS systems, the thalassospiramide biosynthesis involves multi-modular iteration, particularly involving modules 2-4. nih.govnih.govmdpi.com This unprecedented "pass-back" chain extension mechanism allows the growing peptide chain to be translocated backward along the assembly line, enabling repeated rounds of synthesis by these modules and leading to elongated products. nih.govnih.govmdpi.com This iterative usage contributes significantly to the variation in chain length observed among different thalassospiramide analogues. nih.gov The presence of tandem thiolation domains at the end of module 4 has been hypothesized to facilitate the shuttling of the intermediate back to module 2 for further cycles. nih.gov
Substrate Promiscuity and Channeling
Amino acid substrate promiscuity and channeling also play a role in generating thalassospiramide diversity. nih.govacs.orgexlibrisgroup.com The N-terminal position of many thalassospiramide analogues carries amino acid residues that are also found elsewhere in the molecule. nih.gov This suggests that specific A-domains can function dually, activating a specific amino acid for its cognate T-domain (cis-acting) as well as for T-domains in other modules (trans-acting). nih.gov This trans-activation mechanism, reminiscent of other biosynthetic systems, increases the range of amino acid substrates that can be incorporated at the N-terminus, further enhancing structural variability. nih.govacs.orgexlibrisgroup.com Amino acid substrate channeling ensures that the activated substrates are directed to the appropriate modules for incorporation into the growing peptide chain. nih.govacs.orgexlibrisgroup.comresearchgate.net
In cis vs. In trans Amino Acid Activation Events
Amino acid activation is a critical step in NRPS-mediated biosynthesis, typically carried out by adenylation (A) domains that select and activate specific amino acids. In the biosynthesis of thalassospiramides, the mechanism of amino acid activation at the N-terminus exhibits an unusual feature involving competition between in cis and in trans activation events. nih.govnih.gov
In cis activation refers to the standard mechanism where an A domain activates an amino acid and loads it onto its cognate thiolation (T) domain within the same module. In contrast, in trans activation involves an A domain activating an amino acid that is then transferred to a T domain located on a different module or even a different protein. nih.gov
Preliminary biochemical analysis of the N-terminal NRPS module from the Thalassospira TtcA megasynthase supports a biosynthetic model where in cis amino acid activation competes with in trans activation. nih.govnih.gov This competition broadens the range of amino acid substrates that can be incorporated at the N-terminus, contributing to the structural diversity of the thalassospiramides. nih.govnih.gov Interestingly, the amino acid residues found at position 1 in the observed thalassospiramide analogues are also present elsewhere in the molecule. nih.gov This suggests that specific A domains within the megasynthetase likely possess dual functionality, acting in cis to activate an amino acid for their linked T domain and also in trans to provide activated amino acids for the T domains in modules 1, 1a, and 5. nih.gov This in trans activation mechanism shares similarities with the biosynthesis of yersiniabactin, where a single A domain can load multiple T domains. nih.gov The thalassospiramide system, however, appears to involve multiple A domains in this in trans supplementation process. nih.gov
Research findings indicate that inter-module substrate activation occurs within the thalassospiramide assembly lines. This can involve upstream A domains supplying substrates to downstream modules, sometimes even when those modules lack their own A domains. While a trans acting A domain encoded outside the core gene cluster could potentially compete with or supplement the thalassospiramide synthetase, an alternative and compelling model suggests internal supplementation from other cis A domains located within the megasynthetase itself. nih.gov
Post-Translational Modifications and Tailoring Enzymes
Beyond the core NRPS-PKS assembly, the biosynthesis of thalassospiramides involves various post-translational modifications catalyzed by specific tailoring enzymes. These modifications are crucial for generating the final mature and diverse thalassospiramide structures. The thalassospiramide assembly lines are known to catalyze several instances of inter-module substrate activation and tailoring reactions.
One identified tailoring enzyme is a methyltransferase (MT) domain. Located in module 6 of Ttc and module 2 of Ttm, this MT domain exhibits promiscuous activity, methylating valine residues that have been activated by specific A domains (A5 in Ttc and A2 in Ttm).
The PKS modules within the thalassospiramide synthetases also show interesting features regarding acyltransferase (AT) domains. Module 4 in both the Tistrella and Thalassospira systems lacks a cis AT domain. nih.gov However, the Thalassospira module 1b PKS does contain an AT domain. nih.gov It has been proposed that in T. mobilis, a fatty acid AT enzyme like FabD might function in trans to provide the necessary acyl substrate for both the thalassospiramide and didemnin (B1252692) pathways. nih.gov Alternatively, the Thalassospira system might uniquely utilize the in trans activity of the module 1b AT to complement the deficiency in module 4. nih.gov This complementation of missing cis-AT activity by cis-ATs from other modules or non-cognate trans-ATs has been observed in other PKS systems.
The biosynthesis of thalassospiramides also involves the incorporation of unusual γ-amino acids, such as 4-amino-5-hydroxy-penta-2-enoic acid (AHPEA) and 4-amino-3,5-dihydroxy-pentanoic acid. These are incorporated through the iterative action of specific modules within the assembly line. The final stages of biosynthesis involve the terminal modules, which couple the growing peptide chain with additional amino acids like valine and N-methyltyrosine, followed by cyclization to form the characteristic 12-membered lactone ring.
Dehydration of serine residues to form dehydroalanine (B155165) is another modification that occurs during thalassospiramide biosynthesis. While no separate enzyme or domain has been specifically identified for this dehydration in NRPS products, it is hypothesized that one of the condensation (C) domains catalyzes both the condensation reaction and the subsequent dehydration.
Furthermore, the functional activity of NRPS and PKS enzymes is dependent on phosphopantetheinylation, a post-translational modification catalyzed by phosphopantetheinyl transferases (PPTases). This modification involves the covalent attachment of a 4'-phosphopantetheine (B1211885) group to conserved serine residues within the carrier protein domains (PCP and ACP), which are essential for carrying the growing peptide and polyketide chains. The Thalassospirattc gene cluster includes a gene encoding a PPTase, TtcD, highlighting its role in activating the thalassospiramide synthetase.
Table 2: Examples of Tailoring Enzymes and Modifications in Thalassospiramide Biosynthesis
| Enzyme/Domain | Catalyzed Modification/Activity | Location in Synthetase | Notes |
| Methyltransferase (MT) | N-methylation of valine | Module 6 (Ttc), Module 2 (Ttm) | Promiscuous activity |
| Acyltransferase (AT) | Acyl chain incorporation | Module 1b (Thalassospira) nih.gov | Potential in trans activity nih.gov |
| Condensation (C) domain | Peptide bond formation, potential dehydration | Multiple modules | Involved in cyclization |
| Phosphopantetheinyl Transferase (PPTase) | Phosphopantetheinylation of carrier proteins | Encoded by ttcD (Ttc cluster) | Essential for synthetase activity |
Structural Elucidation Methodologies and Stereochemical Assignment
Advanced Spectroscopic Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for determining the planar structure of thalassospiramides, including Thalassospiramide B. researchgate.netnih.govresearchgate.net Both 1D NMR, such as ¹H and ¹³C NMR, and 2D NMR experiments, such as COSY, HSQC, HMBC, TOCSY, and ROESY, have been extensively used to assign signals and establish connectivity between atoms. nih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS), particularly ESI-TOF-HRMS and MSⁿ analysis, has been crucial for determining the molecular formula and providing fragmentation patterns that help piece together the structural units of these complex lipopeptides. nih.govresearchgate.netnih.gov UV spectroscopy has also been employed, revealing characteristic absorption maxima that can indicate the presence of specific chromophores within the molecule. mdpi.com
Relevant Spectroscopic Data Examples (Illustrative based on search results for congeners):
| Spectroscopic Method | Information Provided | Reference |
| ¹H NMR | Chemical shifts (δH), coupling constants (J) | nih.govresearchgate.netresearchgate.net |
| ¹³C NMR | Chemical shifts (δC) | nih.govresearchgate.netresearchgate.net |
| HSQC | Correlation of ¹H and ¹³C signals directly bonded atoms | researchgate.netresearchgate.net |
| HMBC | Correlation of ¹H and ¹³C signals over multiple bonds | researchgate.netresearchgate.net |
| COSY | Correlation of coupled protons | researchgate.netresearchgate.net |
| ROESY | Spatial proximity of protons | researchgate.net |
| HRMS (ESI-TOF) | Molecular formula, accurate mass | nih.govresearchgate.netnih.gov |
| MS/MS (MSⁿ) | Fragmentation pattern, structural subunits | nih.govresearchgate.netnih.gov |
| UV Spectroscopy | Absorption maxima (λmax) | mdpi.com |
Chemical Derivatization and Degradation Strategies
Chemical methods have been employed to complement spectroscopic data and provide further insights into the structure and stereochemistry of thalassospiramides. Acid hydrolysis is a common degradation strategy used to break down the peptide backbone into its constituent amino acids. nih.govmdpi.commdpi.com This allows for the analysis of individual amino acid residues. To enhance the stability of certain units, such as the 4-amino-5-hydroxypenta-2-enoic acid (Ahpea) unit, hydrogenation can be performed prior to hydrolysis. nih.gov
Absolute Stereochemical Configuration Determination Approaches
The absolute stereochemistry of the amino acid residues in thalassospiramides, including this compound, has been primarily determined using the advanced Marfey's method. nih.govresearchgate.netmdpi.com This method involves hydrolyzing the lipopeptide and then derivatizing the resulting amino acids with a chiral reagent, such as L- or D-1-fluoro-2,4-dinitrophenyl-5-leucine amide (FDLA). nih.govmdpi.commdpi.com The diastereomeric derivatives are then separated and analyzed, typically by LC-MS, allowing for the assignment of the absolute configuration (L or D) of the α-amino acids. nih.govmdpi.commdpi.com Analysis by LC-MS of the FDLA derivatives of hydrogenated and hydrolyzed thalassospiramides revealed that all α-amino acids were in the L configuration. nih.gov The configuration of the hydrogenated 4-amino-5-hydroxypenta-2-enoic acid (Ahpea) was assigned as R. nih.gov
For units like the statine (B554654) residues (e.g., 4-amino-3,5-dihydroxypentanoic acid (Adpa) and 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa)), their stereochemistry has been based on prior assignments for related thalassospiramides (A and B) using methods such as analysis of ¹H coupling constants and ROESY correlations. nih.govmdpi.com More recent studies have also utilized ¹H–¹H coupling constant analysis and chemical derivatization for the rigorous determination of configurations in units like 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) in congeners like thalassospiramide D. mdpi.com
Comparative Structural Analysis of Thalassospiramide Congeners
Comparative structural analysis of different thalassospiramide congeners has been instrumental in understanding the structural diversity within this family of natural products. nih.govnih.gov Thalassospiramides are broadly classified into A-like and B-like groups based on the N-terminal amino acid residue; B-like molecules feature a statine-like amino acid at this position. researchgate.netnih.govnih.gov Further subclasses exist based on features like truncation or elongation of the peptide chain and variations in the lipid residue. nih.gov Comparing the spectroscopic data and structural features of different congeners helps in identifying conserved and variable parts of the structure and understanding the biosynthetic pathways involved. nih.govnih.govmdpi.com Genomic comparisons of thalassospiramide-producing bacteria have revealed insights into the biosynthetic gene clusters and how their architecture correlates with the observed structural diversity, including the presence of statine units in Thalassospira species leading to B-like molecules. nih.govnih.govmdpi.comresearchgate.net
Molecular Mechanisms of Biological Action
Calpain Protease Inhibition
Thalassospiramide B is recognized as a potent inhibitor of the calpain family of cysteine proteases. researchgate.netnih.gov Calpains are intracellular enzymes whose dysregulation has been implicated in various pathological conditions. frontiersin.orgresearchgate.net
Specificity for Human Calpain 1
Studies have demonstrated that thalassospiramides, including this compound, exhibit potent and promising selective inhibitory activity against human calpain 1 (HCAN1). researchgate.netnih.gov This targeted inhibition of calpain 1 is a notable characteristic of this class of marine natural products. researchgate.netfrontiersin.org
Covalent Inhibitory Mechanism: Michael 1,4-Addition to Catalytic Cysteine Residues (e.g., Cys115)
The mechanism underlying the calpain inhibitory activity of this compound involves the formation of a covalent adduct with the enzyme. researchgate.netnih.gov The α,β-unsaturated carbonyl moiety within the rigid 12-membered ring of thalassospiramides acts as an electrophilic "warhead". researchgate.netnih.gov This functional group undergoes a Michael 1,4-addition reaction with the nucleophilic thiol group of a catalytic cysteine residue in calpain 1, specifically Cys115. researchgate.netnih.govnih.govscience.gov This covalent modification at the active site is central to the inhibitory mechanism. encyclopedia.pubnih.gov
Enzymatic Kinetics of Calpain Inhibition (e.g., nanomolar range potency)
Thalassospiramides, including this compound, are potent inhibitors of human calpain 1, exhibiting activity in the nanomolar concentration range. researchgate.netnih.gov Reported IC50 values for the inhibition of HCAN1 activity by various thalassospiramide analogues in enzymatic assays typically fall between 3 and 79 nM. nih.gov this compound itself has been reported to show nanomolar inhibitory activity against human calpain 1. researchgate.netnih.gov
The table below presents representative IC50 values for the inhibition of HCAN1 by select thalassospiramide analogues, highlighting their potency.
| Compound | IC50 against HCAN1 (nM) |
| Thalassospiramide A6 | 37.4 |
| Thalassospiramide A7 | ~108 |
| Thalassospiramide A8 | 53.8 |
| Thalassospiramide C | 3.4 ± 1.2 |
| Thalassospiramide D1 | 39 |
| Thalassospiramide B1 | 80 |
Data compiled from various research findings on thalassospiramide analogues. nih.govnih.gov
Molecular Modeling and Docking Studies of Inhibitor-Enzyme Interactions
Molecular modeling and docking studies have provided valuable insights into the specific interactions between thalassospiramide analogues and calpain. researchgate.netnih.gov These computational approaches support the experimental evidence regarding the covalent binding to Cys115 and help visualize how the inhibitor fits within the enzyme's active site. researchgate.netsmolecule.comscience.gov Such studies contribute to understanding the structural basis for the observed potency and specificity of thalassospiramides as calpain inhibitors. researchgate.net
Immunomodulatory Activities
Beyond their enzymatic inhibition, thalassospiramides, including this compound, possess immunomodulatory properties. researchgate.netnih.govresearchgate.net
Inhibition of Interleukin-5 Production in Cellular Models
This compound has demonstrated immunosuppressive activity through the inhibition of interleukin-5 (IL-5) production in cellular models. researchgate.netnih.govresearchgate.netacs.orgfigshare.com IL-5 is a crucial cytokine involved in the proliferation, differentiation, and activation of eosinophils, playing a significant role in allergic diseases and inflammation. researchgate.net In an assay measuring the inhibition of interleukin-5 production, this compound exhibited an IC50 value of 5 µM. researchgate.netnih.govresearchgate.netacs.orgfigshare.com
The table below summarizes the reported inhibitory activity of Thalassospiramides A and B on IL-5 production.
| Compound | Activity | IC50 (µM) in IL-5 Inhibition Assay |
| Thalassospiramide A | Immunosuppressive | 10 |
| This compound | Immunosuppressive | 5 |
Data on IL-5 inhibition from studies on Thalassospiramides A and B. researchgate.netnih.govresearchgate.netacs.orgfigshare.com
Modulation of Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., LPS-stimulated RAW 264.7 cells)
Thalassospiramides have demonstrated the ability to modulate nitric oxide (NO) production in macrophage cell lines, a key aspect of their potential anti-inflammatory activity. Studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells have shown that certain thalassospiramides can suppress the production of NO researchgate.netnih.gov. NO is a crucial inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages in response to stimuli like LPS sci-hub.se.
Specifically, Thalassospiramides A and D have been reported to inhibit LPS-induced NO production in RAW 264.7 cells researchgate.netnih.gov. Thalassospiramide D showed an IC₅₀ value of 4.8 μM, while Thalassospiramide A had an IC₅₀ value of 16.4 μM in this assay nih.gov. This indicates a dose-dependent inhibitory effect on NO synthesis in these inflammatory cell models.
While the direct effect of this compound on NO production in RAW 264.7 cells is not explicitly detailed in the search results, its close structural relationship and shared biological activities with Thalassospiramides A and D suggest it may also possess similar NO modulatory effects. The inhibition of NO production in activated macrophages is a significant mechanism for mitigating inflammatory responses.
Preclinical In Vitro Immunosuppressive Effects
Thalassospiramides A and B were initially isolated and identified based on their immunosuppressive activity nih.govresearchgate.net. This activity was demonstrated in an in vitro interleukin-5 (IL-5) production inhibition assay nih.govresearchgate.net. IL-5 is a cytokine that plays a significant role in immune responses, particularly in the activation and proliferation of eosinophils and B cells, and is involved in TH2-mediated inflammatory diseases researchgate.net.
In the IL-5 production inhibition assay, this compound showed an IC₅₀ value of 5 μM nih.govresearchgate.net. Thalassospiramide A exhibited an IC₅₀ value of 10 μM in the same assay researchgate.net. These findings indicate that both compounds can suppress the production of IL-5 by immune cells in a laboratory setting, highlighting their potential as immunosuppressive agents. nih.govresearchgate.net
The immunosuppressive properties observed in these preclinical in vitro studies suggest that this compound could be a candidate for further investigation regarding its potential therapeutic applications in conditions where immune system modulation is desired.
Neuroprotective Properties
Beyond their effects on the immune system, thalassospiramides, including this compound, have also demonstrated neuroprotective properties mdpi.commdpi.com. This has led to their exploration for potential applications in treating neurodegenerative conditions such as Alzheimer's disease mdpi.comnih.gov.
Exploration of Cellular and Molecular Pathways in Preclinical Models
The neuroprotective effects of thalassospiramides have been investigated in preclinical models, although the precise cellular and molecular pathways involved are still being explored nih.gov.
One significant molecular target identified for thalassospiramides is human calpain 1 protease mdpi.comresearchgate.netnih.gov. Thalassospiramides are recognized as potent inhibitors of calpain 1 mdpi.comresearchgate.net. Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulated activity has been linked to several diseases, including neurodegenerative disorders nih.gov.
Studies have shown that thalassospiramides can significantly reduce neurotoxicity in cultured primary mouse cortical neurons exposed to inflammatory stress nih.gov. However, interestingly, research has indicated that there might not be a direct correlation between the neuroprotective effects of thalassospiramides and their calpain-1 inhibitory activity, suggesting that other mechanisms may also be involved nih.gov.
The mechanism of calpain inhibition by thalassospiramides involves the covalent binding of the compound's α,β-unsaturated carbonyl moiety to the thiol group of calpain's catalytic Cys115 residue via a Michael 1,4-addition reaction researchgate.net. This specific interaction is crucial for their inhibitory action against calpain researchgate.net.
While the inhibition of calpain is a noted molecular activity, the full spectrum of cellular and molecular pathways underlying the neuroprotective effects of this compound and other thalassospiramides in preclinical models warrants further investigation to fully understand their therapeutic potential nih.gov.
Immunosuppressive Activity Data
| Compound | Assay | IC₅₀ (μM) |
| This compound | IL-5 production inhibition (in vitro) | 5 |
| Thalassospiramide A | IL-5 production inhibition (in vitro) | 10 |
Nitric Oxide Production Inhibition Data (in RAW 264.7 cells)
| Compound | Stimulus | IC₅₀ (μM) |
| Thalassospiramide D | LPS | 4.8 |
| Thalassospiramide A | LPS | 16.4 |
Structure Activity Relationship Sar Studies
Identification of Pharmacophoric Elements
The core pharmacophore of the thalassospiramide family, including Thalassospiramide B, is a highly conserved C-terminal cyclic depsipeptide. nih.gov Key to its biological function are two critical elements: a rigid 12-membered macrocycle and an α,β-unsaturated carbonyl moiety within that ring. nih.govresearchgate.net This combination is considered the pharmacologically active functional group responsible for the inhibition of calpain proteases. researchgate.netscience.gov
Unlike many traditional protease inhibitors that utilize classic electrophilic "warheads," the thalassospiramides employ a distinct mechanism. researchgate.net The α,β-unsaturated carbonyl group acts as a Michael acceptor. smolecule.com This facilitates a covalent Michael 1,4-addition reaction with the thiol group of the catalytic cysteine residue (specifically Cys115) in the active site of calpain. researchgate.net This covalent bonding is irreversible and highly specific, accounting for the potent inhibitory action of the compound class. researchgate.netebi.ac.uk The intact and strained 12-membered ring system is essential for maintaining the correct conformation of this electrophilic trap, making the entire macrocyclic structure a critical element for inhibitory activity. researchgate.netacs.org
Influence of Lipopeptide Side Chain Variation on Biological Activity and Selectivity
While the macrocyclic core confers the fundamental inhibitory activity, the variable N-terminal lipopeptide side chain significantly modulates the potency and potentially the selectivity of thalassospiramide analogues. nih.govresearchgate.net This side chain exhibits extensive structural diversity across the dozens of known thalassospiramides, with variations in length, amino acid composition, N-methylation patterns, and the attached fatty acid. nih.govmdpi.comnih.gov This natural diversity can be viewed as a form of biosynthetic combinatorial library. mdpi.com
Table 1: Inhibitory Activity of Selected Thalassospiramide Analogues against Human Calpain 1 (HCAN1)
Data sourced from multiple studies. researchgate.netnih.gov
Impact of Unusual Amino Acid Residues on Compound Potency and Profile
A defining characteristic of the thalassospiramide family is the presence of unusual amino acid residues, which significantly impact their biological profiles. researchgate.netmdpi.com The family is broadly divided into two classes based on the N-terminal residue: A-like molecules contain standard amino acids, while B-like molecules feature a non-standard statine-like amino acid. nih.govnih.gov
This compound is a member of the B-like class, distinguished by its N-terminal 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, which is a phenylalanine-based statine (B554654) analogue. nih.govnih.gov The presence of this and other unusual γ-amino acids, such as 4-amino-5-hydroxy-penta-2-enoic acid (AHPEA) and 4-amino-3,5-dihydroxy-pentanoic acid (ADPA) found in other analogues, is crucial for their activity. researchgate.netmdpi.com For example, in an assay measuring the inhibition of nitric oxide (NO) production, Thalassospiramide D (which also contains the Ahppa residue) was significantly more potent (IC₅₀ of 4.8 μM) than Thalassospiramide A (IC₅₀ of 16.4 μM), which contains a standard serine residue at the N-terminus. mdpi.commdpi.com This suggests that the statine-like moiety can enhance specific biological activities.
The most distinct member of the family, Thalassospiramide G, incorporates a very rare 2-amino-1-(1H-indol-3-yl)ethanone (AIEN) unit, showcasing the structural novelty within this compound class. mdpi.com
Correlation of Structural Modifications with Inhibitory Efficacy
Deliberate chemical modifications of the thalassospiramide structure have provided definitive evidence for the SAR, confirming the importance of the pharmacophoric elements. Studies have shown that any alteration to the core pharmacophore results in a complete loss of biological activity. researchgate.netacs.org
Two key modifications demonstrate this correlation:
Saturation of the Double Bond: Hydrogenation of the α,β-unsaturated double bond within the macrocycle completely abolishes the inhibitory activity. researchgate.netacs.org This confirms that the Michael acceptor functionality is essential for the covalent interaction with the target protease. researchgate.net
Macrocycle Opening: Hydrolysis of the ester linkage, which opens the 12-membered ring, also leads to a total loss of bioactivity. researchgate.netacs.org This underscores the necessity of the rigid, strained macrocyclic conformation to properly orient the unsaturated amide for the nucleophilic attack by the cysteine residue of the enzyme. researchgate.net
These findings from modification studies strongly correlate with the proposed mechanism of action and solidify the understanding of which structural components are indispensable for the inhibitory efficacy of this compound and its analogues. researchgate.netacs.org
Table 2: Compound Names Mentioned
Synthetic Chemistry and Analog Generation
Semisynthesis and Biosynthesis-Inspired Approaches
Semisynthesis involves using naturally isolated compounds as starting materials for chemical modifications to produce novel derivatives. researchgate.netwikipedia.org This approach can be more efficient than total synthesis for complex natural products as it leverages the complex biosynthetic machinery of the producing organism for the initial scaffold construction. wikipedia.org Biosynthesis-inspired approaches, on the other hand, draw inspiration from the natural biosynthetic pathways to design synthetic routes. chemrxiv.org
The thalassospiramides are produced by hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly lines in marine bacteria like Thalassospira and Tistrella species. nih.govresearchgate.netresearchgate.netacs.org The biosynthetic gene clusters reveal complex processes involving amino acid substrate channeling, enzymatic multi-module skipping, and iteration, leading to structural diversity. nih.gov The presence of a unique PKS module in Thalassospira is presumably responsible for the N-terminal statine-like amino acid in Thalassospiramide B-like molecules. nih.gov Biosynthesis-inspired synthetic strategies could potentially mimic these enzymatic processes or utilize intermediates from the natural pathway. While specific examples of semisynthesis of this compound are not detailed in the search results, the general principle of semisynthesis is applicable to complex natural products like thalassospiramides to generate derivatives. researchgate.net
Design and Synthesis of Thalassospiramide Analogues for Enhanced Activity or Selectivity
The thalassospiramide family includes numerous analogues with variations in the acylpeptide side chain and the N-terminal amino acid. nih.govresearchgate.net These variations contribute to the structural diversity observed. nih.gov The conserved C-terminal cyclic depsipeptide core, particularly the 12-membered ring with an α,β-unsaturated carbonyl moiety, is identified as the pharmacophore responsible for calpain protease inhibition. researchgate.netresearchgate.net The linear chain composition and length may influence target specificity. researchgate.net
Advanced Research Methodologies and Analytical Techniques
High-Resolution Mass Spectrometry for Structural Characterization and Metabolomics
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of thalassospiramides, providing definitive data on their elemental composition and molecular weight. thermofisher.com This method is crucial for the initial characterization of new analogues and for confirming the identity of known compounds. thermofisher.com Techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) allow for the precise determination of molecular formulas by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.gov For instance, in the characterization of thalassospiramide analogues, HR-ESI-MS has been used to establish molecular formulas, which, when combined with NMR data, leads to full structural elucidation. nih.gov
Beyond single compound identification, the integration of liquid chromatography with mass spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UPLC), enables powerful metabolomic profiling. researchgate.net This approach allows researchers to create a "fingerprint" of the secondary metabolites produced by a bacterial strain, facilitating the rapid identification of known thalassospiramides, including Thalassospiramide B, and the discovery of novel, related compounds from complex mixtures. researchgate.net Tandem mass spectrometry (MS/MS or MS²) further aids in structural characterization by generating fragmentation patterns that provide clues about the sequence of amino acids and other structural motifs within the molecule. acs.orgchemrxiv.org These advanced MS-based metabolomics workflows, often supported by computational tools and spectral databases, are essential for exploring the chemical diversity of the thalassospiramide family. researchgate.netchemrxiv.org
Table 1: Example of HRMS Data for Thalassospiramide Analogue Identification This table illustrates how HRMS data is used for the structural elucidation of compounds within the thalassospiramide family.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Method |
| Thalassospiramide D | C₄₆H₆₆N₅O₉ | 832.4855 | 832.4825 | HR-ESI-MS |
| Thalassospiramide G | C₃₅H₅₂N₅O₈ | 670.3759 | 670.3785 | HR-ESI-MS |
Data sourced from a study on new thalassospiramide analogues. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the three-dimensional structure and conformational dynamics of this compound in solution. mdpi.com One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to piece together the molecule's complex architecture. nih.gov For example, the relative configuration of the unusual 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) unit within this compound was initially proposed through the analysis of ¹H-¹H coupling constants and Rotating-frame Overhauser Effect Spectroscopy (ROESY) correlations, which provide information about through-bond and through-space proton proximities, respectively. nih.govresearchgate.net
NMR is also a uniquely powerful tool for studying the non-covalent interactions between this compound and its protein targets, such as calpain. plos.org Techniques like Chemical Shift Perturbation (CSP) are used to map the binding interface. frontiersin.org In a typical CSP experiment, the NMR spectrum of a ¹⁵N-labeled protein is recorded alone and then again after the addition of unlabeled this compound. frontiersin.org Residues in the protein's binding site will experience changes in their chemical environment upon binding, leading to shifts in their corresponding peaks in the NMR spectrum, thereby identifying the interaction surface. frontiersin.orgbiorxiv.org Furthermore, advanced NMR methods like transferred Nuclear Overhauser Effect (trNOE) can be used to determine the conformation of the ligand when it is bound to its protein target, providing crucial insights for understanding its mechanism of action. universiteitleiden.nl
Table 2: NMR Techniques in the Study of this compound This table summarizes key NMR experiments and their applications in characterizing this compound and its interactions.
| NMR Experiment | Purpose | Information Gained |
| ¹H, ¹³C NMR | Structural Elucidation | Identifies the chemical environment of each proton and carbon atom, establishing the carbon skeleton and functional groups. |
| COSY | Structural Elucidation | Shows ¹H-¹H spin-spin coupling, revealing which protons are adjacent in the molecular structure. |
| ROESY/NOESY | Conformational Analysis | Detects through-space proximity of protons, helping to define the 3D fold and relative stereochemistry of the molecule. nih.govresearchgate.net |
| HMBC | Structural Elucidation | Shows long-range ¹H-¹³C correlations, connecting different fragments of the molecule. mdpi.com |
| CSP Titration | Interaction Studies | Maps the binding site on a protein target by monitoring chemical shift changes upon ligand binding. plos.orgfrontiersin.org |
| trNOE | Interaction Studies | Determines the bioactive conformation of this compound when bound to its larger protein target. universiteitleiden.nl |
X-ray Crystallography of Thalassospiramide-Protein Complexes
X-ray crystallography is considered the gold standard for providing an atomic-resolution view of how a ligand like this compound interacts with its protein target. mdpi.comriken.jp This technique involves growing a high-quality crystal of the target protein in complex with the ligand and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the protein-ligand complex can be built and refined. riken.jpproteinstructures.com
Obtaining a crystal structure of a this compound-protein complex, such as with calpain, would reveal the precise binding orientation, all intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding. nih.gov This information is invaluable for understanding the basis of its biological activity and for guiding structure-based drug design. However, the crystallization of protein-ligand complexes can be a significant challenge. mdpi.com To date, there are no publicly available crystal structures of this compound bound to a protein target. In the absence of direct crystallographic data, researchers have utilized molecular modeling techniques to generate hypotheses about the binding mode. For example, modeling studies have suggested that the α,β-unsaturated carbonyl moiety of thalassospiramides engages in a covalent Michael addition with the catalytic cysteine residue in the active site of calpain. researchgate.net
Functional Genomics and Proteomics in Biosynthesis Research
Understanding how this compound is produced by marine bacteria is a key research area addressed by functional genomics and proteomics. Genomic analysis of producing organisms, such as Thalassospira and Tistrella species, has been instrumental in identifying the genetic blueprint for thalassospiramide synthesis. figshare.comnih.gov These studies have revealed that thalassospiramides are assembled by large, multi-enzyme assembly lines known as hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) systems. nih.gov
By sequencing the genomes of various producing strains, researchers have identified the complete thalassospiramide biosynthetic gene cluster (BGC). nih.gov Comparative genomics, which compares the BGCs from different strains, has provided profound insights into how the vast structural diversity of the thalassospiramide family is generated. nih.govnih.gov Mechanisms such as the skipping of entire modules or the iterative use of a set of modules have been proposed to explain the production of analogues with varying lengths. figshare.comnih.gov
Proteomics, the large-scale study of proteins, offers a complementary approach. mdpi.com Using quantitative proteomics techniques like iTRAQ or TMT labeling, researchers can compare the entire protein expression profile of a bacterium under high versus low thalassospiramide-producing conditions. mdpi.comfrontiersin.org This can help identify not only the core biosynthetic enzymes but also regulatory proteins, transporters involved in exporting the compound, and enzymes responsible for supplying the specific precursor building blocks required for synthesis. nih.gov
Table 3: Key Gene/Domain Types in the Thalassospiramide Biosynthetic Gene Cluster This table outlines the primary enzymatic domains found in the NRPS/PKS gene cluster responsible for thalassospiramide assembly.
| Domain | Abbreviation | Function |
| Adenylation | A | Selects and activates a specific amino acid via adenylation. |
| Thiolation (Peptidyl Carrier Protein) | T or PCP | Covalently tethers the activated amino acid or growing peptide chain via a thioester bond. |
| Condensation | C | Catalyzes peptide bond formation between the upstream and downstream modules' tethered substrates. |
| Ketosynthase | KS | Catalyzes the carbon-carbon bond-forming reaction in PKS modules. |
| Acyltransferase | AT | Selects and loads an extender unit (e.g., malonyl-CoA) onto the acyl carrier protein. |
| Ketoreductase | KR | Reduces a keto group to a hydroxyl group. |
| Thioesterase | TE | Catalyzes the release of the final product from the enzyme complex, often involving cyclization. |
Based on general NRPS/PKS architecture and findings from thalassospiramide genomic studies. nih.gov
In Vitro and Cell-Based Assay Systems for Preclinical Biological Evaluation
To assess the therapeutic potential of this compound, a variety of in vitro and cell-based assay systems are employed. These assays are crucial for determining biological activity, mechanism of action, and potency. domainex.co.uk
In vitro enzymatic assays are used to directly measure the inhibitory effect of the compound on its purified protein target. For this compound and its analogues, a primary assay is the calpain 1 protease inhibition assay. nih.gov This is typically a fluorescence-based assay where the enzyme cleaves a fluorogenic substrate; the presence of an inhibitor like this compound reduces the rate of fluorescence generation, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). researchgate.net
Cell-based assays are critical for evaluating the compound's effect in a more biologically relevant context. criver.com The immunosuppressive activity of this compound was initially demonstrated using a murine splenocyte assay that measures the inhibition of interleukin-5 (IL-5) production. nih.gov IL-5 is a key cytokine involved in the inflammatory response, so its inhibition points to the compound's immunomodulatory potential. researchgate.net Additionally, thalassospiramides have been tested in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure their ability to inhibit the production of nitric oxide (NO), a key mediator of inflammation. nih.gov These assays provide essential preclinical data on the compound's efficacy and cellular mechanisms.
Table 4: Preclinical Biological Evaluation of this compound and Analogues A summary of key assay systems used to characterize the biological activity of thalassospiramides.
| Target/Process | Assay Type | System | Finding | Reference |
| Calpain 1 Protease | In vitro enzymatic assay | Purified human calpain 1 | Potent nanomolar inhibition. Thalassospiramide C showed an IC₅₀ of 3.4 nM. | nih.gov |
| Interleukin-5 (IL-5) Production | Cell-based assay | Murine splenocytes | Immunosuppressive activity. This compound showed an IC₅₀ of 5 µM. | researchgate.netnih.gov |
| Nitric Oxide (NO) Production | Cell-based assay | LPS-stimulated RAW 264.7 macrophages | Anti-inflammatory activity. Thalassospiramide D showed an IC₅₀ of 4.8 μM. | nih.govresearchgate.net |
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Remaining Biosynthetic Steps and Enzymatic Functions
The biosynthesis of thalassospiramides involves complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines, which exhibit unusual mechanisms such as multi-modular iteration, module skipping, and in trans amino acid activation. researchgate.netnih.govmdpi.comacs.orgacs.orgnih.govescholarship.org Although the general framework of thalassospiramide biosynthesis has been investigated, the comprehensive elucidation of all remaining biosynthetic steps and the precise functions of each enzymatic domain within the assembly lines are critical areas for future research.
Current understanding suggests that the structural diversity observed within the thalassospiramide family, including variations in the fatty acid chain and amino acid composition, arises from the flexibility and non-collinearity of these assembly lines. researchgate.netnih.govacs.orgnih.govescholarship.org For instance, the presence of a statine-like amino acid at the N-terminal position in thalassospiramide B-like molecules appears linked to an additional PKS module (module 1b) in the Thalassospira biosynthetic machinery. nih.gov However, the exact mechanisms governing substrate channeling, the extent and control of module iteration and skipping, and the roles of specific tailoring domains (e.g., for cyclization, methylation, or reduction) require further detailed biochemical and structural studies. mdpi.comresearchgate.net
Future research should focus on:
In-depth biochemical characterization of individual domains: Isolating and studying the activity and substrate specificity of specific adenylation (A), condensation (C), thiolation (T), ketosynthase (KS), ketoreductase (KR), and thioesterase (TE) domains will help clarify their precise roles and interactions within the multienzyme complex. mdpi.com
Structural biology of the assembly lines: High-resolution structural studies (e.g., cryo-EM or X-ray crystallography) of the NRPS-PKS megasynthases, alone and in complex with substrates or intermediates, could provide unprecedented insights into their dynamic nature and the molecular basis for non-linear synthesis. mcgill.ca
Investigating regulatory mechanisms: Understanding how the expression and activity of the thalassospiramide biosynthetic gene clusters are regulated in response to environmental cues or cellular signals in marine bacteria could optimize production and provide insights into the ecological role of these compounds. researchgate.net
Elucidating the formation of unusual amino acids: Thalassospiramides contain unusual gamma-amino acids like 4-amino-5-hydroxy-penta-2-enoic acid (AHPEA) and 4-amino-3,5-dihydroxy-pentanoic acid (ADPA). researchgate.netnih.govresearchgate.net Further research is needed to fully understand the enzymatic pathways responsible for the synthesis and incorporation of these non-proteinogenic building blocks. The formation of the statine (B554654) substructure, for example, has been linked to an F420H2-dependent oxidoreductase (PepI) in the biosynthesis of pepstatins, suggesting similar unconventional enzymes might be involved in thalassospiramide biosynthesis. researchgate.net
Advancing the understanding of these biosynthetic intricacies will not only deepen our knowledge of natural product biosynthesis but also provide the necessary foundation for rational engineering efforts aimed at producing thalassospiramides and novel analogs.
Rational Design Principles for Novel Thalassospiramide-Derived Agents
The core structure of thalassospiramides, particularly the rigid 12-membered ring containing an α,β-unsaturated carbonyl moiety, has been identified as crucial for their inhibitory activity against calpain 1 protease. researchgate.netresearchgate.netrsc.org This moiety is believed to interact covalently with the catalytic Cys115 residue of calpain via a Michael 1,4-addition reaction. researchgate.net Future research should leverage this structural understanding to develop rational design principles for novel thalassospiramide-derived agents with improved potency, selectivity, and pharmacological properties. researchgate.netacs.orgfrontiersin.org
Key areas for rational design include:
Structure-Activity Relationship (SAR) studies: While some SAR data exists, comprehensive studies systematically exploring the impact of modifications to the lipopeptide side chain and the cyclic core structure on calpain inhibition and other biological activities are needed. researchgate.netxjtu.edu.cn This involves synthesizing a library of analogs with targeted structural variations.
Exploiting the Michael acceptor: Modifying the α,β-unsaturated carbonyl moiety could potentially tune reactivity and selectivity towards specific calpain isoforms or other cysteine proteases.
Incorporating non-natural amino acids: Utilizing the flexibility of the NRPS-PKS system, or employing synthetic strategies, to incorporate novel non-natural amino acids could introduce new functionalities and enhance desirable properties.
Computational modeling and in silico design: Advanced computational techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can guide the design process by predicting the binding affinity and activity of potential analogs before synthesis. researchgate.net
Developing a robust set of rational design principles will be essential for creating a diverse library of thalassospiramide analogs with tailored properties for specific therapeutic applications.
Identification of Additional Biological Targets and Mechanisms of Action
This compound was initially identified for its immunosuppressive activity, specifically its ability to inhibit interleukin-5 production. researchgate.netnih.gov Subsequently, it was found to be a potent inhibitor of calpain 1 protease. researchgate.netresearchgate.netrsc.org However, given the complex nature of lipopeptides and their potential to interact with multiple biological pathways, further research is needed to identify additional biological targets and fully elucidate the mechanisms of action underlying its observed activities. mdpi.commdpi.com
Future research should investigate:
Broader protease profiling: Assessing the inhibitory activity of this compound and its analogs against a wider range of proteases, particularly other cysteine proteases and those involved in immune signaling or neurodegenerative processes, could reveal additional relevant targets. acs.org
Cellular target identification: Employing techniques such as activity-based protein profiling (ABPP) or pull-down assays with labeled this compound could help identify proteins that covalently or non-covalently interact with the compound in a cellular context.
Investigating immunomodulatory pathways: Beyond IL-5 inhibition, exploring the effects of this compound on other cytokines, immune cell populations, and signaling pathways involved in inflammation and immune responses could provide a more complete picture of its immunosuppressive properties. researchgate.netmdpi.comescholarship.org
Exploring neuroprotective mechanisms: Given the reported neuroprotective effects of thalassospiramides, further research is warranted to understand the underlying mechanisms, which may involve calpain inhibition or other pathways relevant to neuronal survival and function. smolecule.com
Systems biology approaches: Utilizing transcriptomics, proteomics, and metabolomics to study the global cellular response to this compound treatment can help identify affected pathways and potential off-targets.
A comprehensive understanding of all relevant biological targets and mechanisms of action is crucial for assessing the full therapeutic potential of this compound and guiding the development of analogs with improved specificity and reduced off-target effects.
Strategic Development of Engineered Biosynthetic Pathways for Sustainable Production
The production of this compound currently relies on isolation from marine bacteria, which can be challenging to scale up and may suffer from low yields and variability depending on cultivation conditions. smolecule.com To ensure a sustainable and scalable supply for research and potential therapeutic applications, strategic development of engineered biosynthetic pathways is essential.
This involves leveraging the understanding of the thalassospiramide biosynthetic gene clusters (BGCs) to create microbial cell factories for production. nih.govmdpi.comresearchgate.netacs.org
Key strategies for engineered biosynthesis include:
Heterologous expression: Transferring the thalassospiramide BGCs into a more tractable and high-yielding host organism, such as Escherichia coli or Streptomyces species, could enable more efficient and scalable production. researchgate.netacs.org Challenges include optimizing gene expression, precursor supply, and post-translational modifications in the heterologous host.
Metabolic engineering: Modifying the host organism's metabolism to increase the availability of precursor molecules (amino acids, fatty acids) required for thalassospiramide biosynthesis can enhance yields. researchgate.net
Synthetic biology approaches: Designing and constructing minimal or optimized biosynthetic pathways using synthetic biology tools could streamline production and facilitate the creation of novel analogs. This might involve assembling only the essential enzymatic domains or modules required for a specific thalassospiramide structure.
Combinatorial biosynthesis: Exploiting the modularity of NRPS-PKS systems, modules or domains from different thalassospiramide synthetases or even other natural product pathways could be combined to generate a diverse library of hybrid or non-natural lipopeptides. researchgate.netnih.gov
Process optimization: Developing fermentation strategies and downstream processing methods specifically tailored for the engineered strains will be necessary to achieve high titers and efficient purification of this compound and its analogs.
Developing engineered biosynthetic approaches holds the key to overcoming the limitations of natural production and establishing a sustainable source of this compound and its derivatives for future research and potential clinical use.
Q & A
Q. What are the key structural and functional characteristics of Thalassospiramide B, and how are they identified experimentally?
this compound is a marine cyclopeptide with a 12-membered macrocyclic core, featuring γ-amino-β-hydroxy acid residues and a statine-like amino acid. Structural identification involves:
- Nuclear Magnetic Resonance (NMR) for stereochemical analysis of chiral centers.
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- Circular Dichroism (CD) to assess secondary structure stability under varying pH conditions. Functional characterization includes IL-5 inhibition assays (IC50 = 5 μM) and cytotoxicity profiling (e.g., cell viability assays at 10 μM) .
Q. What experimental strategies are employed in the total synthesis of this compound, and what challenges arise during cyclization?
The synthesis follows a [4+4] modular approach :
- Stepwise peptide coupling : γ-amino-β-hydroxy acids (Ahppa, Adpa) are synthesized via Claisen ester condensation with stereoselective reduction (de = 81–86%) .
- Cyclization challenges : High ring strain in the 12-membered macrocycle leads to failed cyclization at peptide bonds (sites a, b, c). Solutions include introducing hydroxyl-protecting groups (e.g., TBS) to reduce steric hindrance, though ester bond cleavage remains a limitation (yield: 25%) .
- Racemization issues : Optimized synthesis of (3S,4S)-Adpa requires replacing benzyl esters with tert-butyl esters and using magnesium enolates for milder conditions .
Q. How do researchers validate the bioactivity of this compound against interleukin-5 (IL-5)?
- In vitro assays : IL-5 inhibition is measured using ELISA-based cytokine release assays in human peripheral blood mononuclear cells (PBMCs).
- Dose-response curves : IC50 values are calculated using nonlinear regression models (e.g., GraphPad Prism).
- Control experiments : Cytotoxicity is assessed via MTT assays to rule out nonspecific cell death .
Advanced Research Questions
Q. How do biosynthetic assembly lines in marine bacteria generate structural diversity in Thalassospiramides?
this compound is produced via nonribosomal peptide synthetase (NRPS) assembly lines with iterative module usage:
- Multi-modular iteration : Modules 2–4 are reused to extend the peptide chain, facilitated by tandem thiolation domains in module 4.
- Pass-back chain extension : The peptide intermediate is shuttled from module 4 back to module 2 for additional elongation cycles, enabling structural variants (e.g., Thalassospiramide A vs. B) .
- Substrate promiscuity : The adenylation (A) domain in module 1a incorporates diverse amino acids (Ser, Val, Phe, Tyr), confirmed via phosphopantetheine ejection assays .
Q. What methodological approaches resolve contradictions between synthetic and biosynthetic data for this compound?
Discrepancies arise in cyclization efficiency:
- Synthetic limitations : Chemical synthesis struggles with macrocycle strain, whereas biosynthesis employs iterative NRPS mechanisms to pre-organize intermediates.
- Computational modeling : Molecular dynamics simulations compare ring strain in synthetic vs. biosynthetic intermediates.
- Hybrid strategies : Semi-synthesis combines biosynthetic precursors (e.g., linear tetrapeptides) with chemical cyclization .
Q. How do researchers address false discovery rates (FDR) in high-throughput screening of Thalassospiramide analogs?
- Benjamini-Hochberg procedure : Controls FDR by adjusting p-values from multiple hypothesis testing (e.g., 100+ analogs screened for IL-5 inhibition).
- Power analysis : Sample sizes are calculated to minimize Type II errors using tools like G*Power.
- Replication : Bioactivity is validated in triplicate experiments with independent synthetic batches .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses (e.g., varying protecting groups, catalysts).
- Data Interpretation : Apply LASSO regression to identify critical variables in bioactivity datasets (e.g., amino acid substitutions vs. IC50) .
- Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols and raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
